DL-Histidine DL-Histidine L-histidine is the L-enantiomer of the amino acid histidine. It has a role as a nutraceutical, a micronutrient, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a human metabolite, an algal metabolite and a mouse metabolite. It is a proteinogenic amino acid, a histidine and a L-alpha-amino acid. It is a conjugate base of a L-histidinium(1+). It is a conjugate acid of a L-histidinate(1-). It is an enantiomer of a D-histidine. It is a tautomer of a L-histidine zwitterion.
An essential amino acid that is required for the production of histamine.
L-Histidine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Histidine is a natural product found in Pinus densiflora, Cyperus aromaticus, and other organisms with data available.
Histidine is a semi-essential amino acid (children should obtain it from food) needed in humans for growth and tissue repair, Histidine is important for maintenance of myelin sheaths that protect nerve cells and is metabolized to the neurotransmitter histamine. Histamines play many roles in immunity, gastric secretion, and sexual functions. Histidine is also required for blood cell manufacture and protects tissues against damage caused by radiation and heavy metals. (NCI04)
Histidine is an alpha-amino acid with an imidazole functional group. It is one of the 22 proteinogenic amino acids. Histidine was first isolated by German physician Albrecht Kossel in 1896. Histidine is an essential amino acid in humans and other mammals. It was initially thought that it was only essential for infants, but longer-term studies established that it is also essential for adults. Infants four to six months old require 33 mg/kg of histidine. It is not clear how adults make small amounts of histidine, and dietary sources probably account for most of the histidine in the body. Histidine is a precursor for histamine and carnosine biosynthesis. Inborn errors of histidine metabolism exist and are marked by increased histidine levels in the blood. Elevated blood histidine is accompanied by a wide range of symptoms, from mental and physical retardation to poor intellectual functioning, emotional instability, tremor, ataxia and psychosis. Histidine and other imidazole compounds have anti-oxidant, anti-inflammatory and anti-secretory properties The efficacy of L-histidine in protecting inflamed tissue is attributed to the capacity of the imidazole ring to scavenge reactive oxygen species (ROS) generated by cells during acute inflammatory response Histidine, when administered in therapeutic quantities is able to inhibit cytokines and growth factors involved in cell and tissue damage (US patent 6150392). Histidine in medical therapies has its most promising trials in rheumatoid arthritis where up to 4.5 g daily have been used effectively in severely affected patients. Arthritis patients have been found to have low serum histidine levels, apparently because of very rapid removal of histidine from their blood Other patients besides arthritis patients that have been found to be low in serum histidine are those with chronic renal failure. Urinary levels of histidine are reduced in pediatric patients with pneumonia. Asthma patients exhibit increased serum levels of histidine over normal controls Serum histidine levels are lower and are negatively associated with inflammation and oxidative stress in obese women Histidine supplementation has been shown to reduce insulin resistance, reduce BMI and fat mass and suppress inflammation and oxidative stress in obese women with metabolic syndrome. Histidine appears to suppress pro-inflammatory cytokine expression, possibly via the NF-kappaB pathway, in adipocytes Low plasma concentrations of histidine are associated with protein-energy wasting, inflammation, oxidative stress, and greater mortality in chronic kidney disease patients Histidine may have many other possible functions because it is the precursor of the ubiquitous neurohormone-neurotransmitter histamine. Histidine increases histamine in the blood and probably in the brain. Low blood histamine with low serum histidine occurs in rheumatoid arthritis patients. Low blood histamine also occurs in some manic, schizophrenic, high copper and hyperactive groups of psychiatric patients. Histidine is a useful therapy in all patients with low histamine levels.
An essential amino acid that is required for the production of HISTAMINE.
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Brand Name: Vulcanchem
CAS No.: 4998-57-6
VCID: VC21537416
InChI: InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
SMILES: C1=C(NC=N1)CC(C(=O)O)N
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol

DL-Histidine

CAS No.: 4998-57-6

Cat. No.: VC21537416

Molecular Formula: C6H9N3O2

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

DL-Histidine - 4998-57-6

CAS No. 4998-57-6
Molecular Formula C6H9N3O2
Molecular Weight 155.15 g/mol
IUPAC Name (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid
Standard InChI InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1
Standard InChI Key HNDVDQJCIGZPNO-YFKPBYRVSA-N
Isomeric SMILES C1=C(NC=N1)C[C@@H](C(=O)O)N
SMILES C1=C(NC=N1)CC(C(=O)O)N
Canonical SMILES C1=C(NC=N1)CC(C(=O)O)N
Colorform Needles or plates
COLORLESS
Melting Point 287 °C (decomp)
MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/
287 °C

Chemical and Physical Properties

DL-Histidine, also known as 3-Imidazol-4-yl-alanine or (±)-2-Amino-3-(4-imidazolyl)propionic acid, is characterized by its specific molecular structure and distinct physical properties. The compound appears as a white to off-white powder with a high melting point of 273°C . Its empirical formula is C₆H₉N₃O₂, with a molar mass of 155.15 g/mol .

Key Identifiers and Physical Data

The following table presents the essential chemical identifiers and physical properties of DL-Histidine:

ParameterValue
Empirical FormulaC₆H₉N₃O₂
Molar Mass155.15 g/mol
Melting Point273°C (decomposition)
CAS Number4998-57-6
EG/EC Number225-660-9
AppearanceWhite to off-white powder
SolubilitySoluble in 0.5 M HCl
Purity (Commercial)≥98.5% or ≥99% (TLC)

The compound exhibits good solubility in acidic solutions, specifically in 0.5 M HCl . Commercial grades of DL-Histidine are typically available at purities of ≥98.5% for biochemistry applications or ≥99% (TLC) for specialized research uses such as ligand binding assays .

Molecular Structure

DL-Histidine contains an imidazole ring connected to an alanine backbone, conferring its distinctive chemical properties. The SMILES notation representing its structure is NC(Cc1c[nH]cn1)C(O)=O . The compound exists as a racemic mixture, containing equal amounts of both D-histidine and L-histidine enantiomers, which are mirror images of each other. This racemic nature influences its crystalline structure and biological activity compared to the single enantiomers.

Structural Characteristics

Functional Groups and Reactive Sites

DL-Histidine possesses several key functional groups that contribute to its chemical behavior and biological activity. The primary functional groups include:

  • An imidazole ring (contributing to acid-base properties)

  • A primary amine group

  • A carboxylic acid group

  • A chiral carbon center (resulting in D and L enantiomers)

The imidazole ring is particularly significant as it can act as both a proton donor and acceptor, allowing histidine to participate in various biochemical reactions and coordinate with metal ions.

Crystal Structure Properties

Studies on DL-Histidine and its salts have revealed interesting crystalline arrangements. In DL-Histidine DL-tartrate, for example, discrete single-enantiomer chains of histidine are formed, linked in two dimensions by hydrogen bonds to racemic pairs of tartrate molecules . This specific arrangement demonstrates how the chirality affects intermolecular interactions and crystal packing.

The histidine molecules in these crystals form chains of single enantiomers linked by hydrogen bonds from the NH group of the imidazole ring to a carboxyl oxygen atom of the next histidine molecule . These structural characteristics influence the compound's physical properties and contribute to its behavior in various applications.

Applications in Research and Industry

DL-Histidine has numerous applications across multiple scientific and industrial fields, ranging from biochemical research to food supplementation.

Biochemical Research Applications

In biochemical research, DL-Histidine serves as a vital building block for proteins and enzymes, making it essential in studies related to protein synthesis and metabolic pathways . It is frequently used in peptide synthesis and as a component in studies exploring protein structure-function relationships. The compound is also suitable for ligand binding assays, providing valuable insights into molecular interactions .

Pharmaceutical Applications

The pharmaceutical industry explores DL-Histidine for its potential therapeutic effects, particularly in formulations aimed at treating conditions like anemia and neurological disorders . Research suggests that histidine supplementation may have benefits for specific health conditions, including its potential to decrease BMI, adiposity, and markers of glucose homeostasis .

Food Industry Applications

In the food industry, DL-Histidine is utilized as a dietary supplement to enhance nutritional value, especially in infant formulas and sports nutrition products . Its role in supporting metabolic functions makes it a valuable additive in specialized nutritional formulations.

Cell Culture and Biotechnology

DL-Histidine is included in cell culture formulations to support the growth and maintenance of various cell lines, crucial for research in biotechnology and pharmaceuticals . Its ability to provide essential amino acid nutrition to cultured cells makes it an important component in culture media formulations.

Materials Science Applications

DL-Histidine has been used to study the fouling behavior of polyethersulfone ultrafiltration membranes made with different PVP modifications . This application demonstrates the compound's utility beyond biological systems, extending into materials science and membrane technology research.

Physiological Effects and Supplementation

Benefits of Moderate Supplementation

Research indicates that histidine supplementation at moderate doses (4.0-4.5 g/day) or increased dietary histidine intake is associated with several positive health effects, including:

  • Decreased BMI and adiposity

  • Improved markers of glucose homeostasis (e.g., HOMA-IR, fasting blood glucose, 2-hour postprandial blood glucose)

  • Reduced proinflammatory cytokines

  • Decreased oxidative stress

These benefits suggest potential therapeutic applications for DL-Histidine supplementation in conditions characterized by metabolic dysfunction and chronic inflammation.

Cognitive Effects

Histidine intake may improve cognitive function through various mechanisms. Reported cognitive benefits include:

  • Reduced appetite

  • Decreased anxiety

  • Improved stress responses

  • Enhanced sleep quality

These effects are potentially mediated through the metabolism of histidine to histamine, although this relationship remains somewhat ambiguous in human studies.

Research Findings and Studies

Structural Studies and Crystal Properties

Research on DL-Histidine has included detailed crystallographic studies to understand its structural properties. For instance, investigations of DL-Histidine DL-tartrate have revealed that histidine molecules form chains of single enantiomers linked by hydrogen bonds, with tartrate anions forming dimers containing one D- and one L-tartrate ion in each pair .

These structural studies contribute valuable information about how racemic mixtures of amino acids interact in crystalline states and how chirality affects hydrogen bonding networks and crystal packing.

Analytical Applications

DL-Histidine has been utilized in analytical chemistry applications, including:

  • Quantification of plasma lactate concentrations using capillary electrophoresis with contactless conductivity detection

  • Studies of membrane fouling behavior

  • Development of ligand binding assays

These applications demonstrate the compound's utility as a research tool beyond its nutritional and pharmaceutical roles.

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